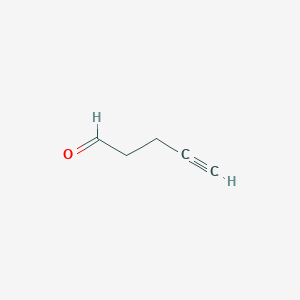

Pent-4-ynal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pent-4-ynal, also known as 4-pentynal, is an organic compound with the chemical formula C5H6O. It is a colorless liquid with a molecular weight of 82.1 g/mol. This compound is commonly used as an intermediate and reagent in organic synthesis due to its ability to participate in various organic reactions .

Vorbereitungsmethoden

Pent-4-ynal can be synthesized through several methods. One common synthetic route involves the reaction of pent-4-yne with acetic anhydride at low temperatures. After the reaction is complete, the product can be extracted using an appropriate extraction agent . Industrial production methods may vary, but they generally follow similar principles of reacting precursor compounds under controlled conditions to yield this compound.

Analyse Chemischer Reaktionen

Pent-4-ynal undergoes a variety of chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in substitution reactions to form various substituted products.

Cyclization: It can undergo cyclization reactions to form cyclic compounds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for cyclization reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Pent-4-ynal has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It can be used in the study of biochemical pathways and enzyme reactions.

Industry: It is used in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism by which pent-4-ynal exerts its effects involves its ability to participate in various chemical reactions. Its molecular targets and pathways depend on the specific context in which it is used. For example, in biological systems, it may interact with enzymes or other biomolecules to influence biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Pent-4-ynal can be compared with other similar compounds such as:

But-2-ynal: Another alkyne aldehyde with a similar structure but different reactivity.

Hex-5-ynal: A longer-chain alkyne aldehyde with different physical and chemical properties.

Propargyl aldehyde: A simpler alkyne aldehyde with distinct reactivity patterns.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

Pent-4-ynal (C5H6O) is an organic compound characterized by a terminal alkyne functional group and an aldehyde. Its unique structure grants it various biological activities, making it a subject of interest in medicinal and chemical research. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound is a five-carbon aldehyde with a triple bond between the second and third carbon atoms. Its molecular structure allows for significant reactivity, particularly due to the aldehyde group, which can form covalent bonds with nucleophiles in biological systems.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism likely involves disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival.

2. Anti-inflammatory Effects

this compound has been studied for its potential anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation, although specific mechanisms require further elucidation.

3. Cytotoxicity and Anticancer Activity

Studies have shown that this compound can induce cytotoxic effects in cancer cell lines. This activity may be attributed to its ability to interact with cellular proteins and alter signaling pathways related to cell proliferation and apoptosis.

The biological activity of this compound is primarily due to its electrophilic nature, allowing it to react with nucleophilic sites in proteins and other biomolecules. The aldehyde group is particularly reactive, enabling the formation of covalent bonds with amino acids such as cysteine and lysine, potentially leading to altered protein function.

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as a natural antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments showed that this compound reduced the production of TNF-alpha in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests its role in modulating inflammatory responses .

Case Study 3: Anticancer Properties

Research involving various cancer cell lines indicated that this compound induced apoptosis through the activation of caspase pathways. Treatment led to increased levels of reactive oxygen species (ROS), contributing to cell death .

Data Table: Summary of Biological Activities

Research Findings

Recent studies highlight the potential applications of this compound in drug development:

- Synthesis of Derivatives : Researchers are exploring derivatives of this compound that enhance its biological activity while reducing toxicity .

- Combination Therapies : There is ongoing investigation into combining this compound with other therapeutic agents to improve efficacy against resistant bacterial strains and cancer cells .

Eigenschaften

IUPAC Name |

pent-4-ynal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-2-3-4-5-6/h1,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYVHZFRBJJWSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes 4-Pentynal particularly useful in organic synthesis?

A1: 4-Pentynal contains both an aldehyde group and a terminal alkyne group. These functional groups offer distinct reactivity profiles, allowing for diverse chemical transformations. [, , , , ] This versatility makes 4-Pentynal a valuable building block for constructing more complex molecules. For example, it can act as a substrate in reactions like the Sonogashira cross-coupling, which allows for the introduction of various aryl or vinyl groups onto the alkyne moiety. []

Q2: How can 4-Pentynal be utilized in the synthesis of cyclic compounds?

A2: Research demonstrates the successful application of 4-Pentynal in synthesizing cyclic compounds through [4+2] carbocyclization reactions. [, , ] These reactions, often catalyzed by transition metal complexes like rhodium(I), exploit the reactivity of both the aldehyde and alkyne groups in 4-Pentynal. For example, a cationic rhodium(I) complex can catalyze the [4+2] carbocyclization of 4-Pentynal with electron-deficient alkenes to form cyclohexanone derivatives. [] This reaction proceeds through a five-membered acylrhodium intermediate, highlighting the unique reactivity of 4-Pentynal in the presence of transition metal catalysts.

Q3: Are there computational studies investigating the reactivity of 4-Pentynal?

A3: Yes, theoretical studies employing computational methods like MP2 calculations have provided insights into the mechanisms of reactions involving 4-Pentynal. [] For instance, investigations into the intramolecular hydroacylation of 4-Pentynal catalyzed by cationic rhodium complexes have revealed the energetic preference for different reaction pathways. [] These calculations help to explain experimental observations and can guide the development of more efficient and selective catalytic systems.

Q4: Can 4-Pentynal be used to synthesize enantioenriched compounds?

A4: Yes, 4-Pentynal serves as a starting material in the synthesis of enantioenriched aza-proline derivatives. [] The synthesis involves the preparation of chiral α-hydrazino esters bearing an alkyne group derived from 4-Pentynal. These esters then undergo gold(I)-catalyzed 5-exo-dig cyclization, leading to the formation of the desired chiral aza-proline derivatives in good yields and with high enantiomeric purity. []

Q5: Has 4-Pentynal been used in the total synthesis of natural products?

A5: Yes, 4-Pentynal has been successfully employed in the total synthesis of (+)-Curacin A, a potent antiproliferative agent isolated from the cyanobacterium Lyngbya majuscula. [] The synthetic route utilizes 4-Pentynal as a key starting material, taking advantage of its reactivity in various transformations like asymmetric allylation, zirconation-iodination, and Wittig reactions to construct the complex structure of (+)-Curacin A. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.